![molecular formula C15H20O4 B1252765 2-Methyl-1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone CAS No. 35932-36-6](/img/structure/B1252765.png)
2-Methyl-1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone
Vue d'ensemble
Description
2-Methyl-1-[2, 4, 6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone, also known as 2-(2-methylpropanoyl)-4-prenylphloroglucinol or 2-(3', 3'-dimethylallyl)-4-isobutyrylphloroglucinol, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 2-Methyl-1-[2, 4, 6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-methyl-1-[2, 4, 6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone is primarily located in the membrane (predicted from logP). Outside of the human body, 2-methyl-1-[2, 4, 6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone can be found in alcoholic beverages. This makes 2-methyl-1-[2, 4, 6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone a potential biomarker for the consumption of this food product.
2-isobutyryl-4-prenylphloroglucinol is a 2-acyl-4-prenylphloroglucinol in which the acyl group is specified as isobutyryl. It is a 2-acyl-4-prenylphloroglucinol and a benzenetriol.
Applications De Recherche Scientifique
Antimicrobial Properties
Research by Drewes and Van Vuuren (2008) identified a compound structurally related to 2-Methyl-1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone, which demonstrated antimicrobial properties. This compound, isolated from Helichrysum gymnocomum, showed notable activity against various pathogens, including methicillin-resistant Staphylococcus aureus (Drewes & Van Vuuren, 2008).
Photolysis in Polymer Chemistry
A study on the photolysis of similar compounds, like 1-Phenyl-2-hydroxy-2-methyl-propanone-1, in the presence of different monomers, revealed insights into their reactivity and potential applications in photocuring and polymer chemistry. This highlights the relevance of such compounds in materials science and industrial applications (Salmassi, Eichler, Herz, & Schnabel, 1982).
Structural Analysis and Modeling
The structural analysis and conformational studies of similar compounds provide insights into their chemical behavior and potential applications in various fields, including medicinal chemistry and material sciences. For example, studies on compounds like 1-phenyl-2-propanone have contributed to a better understanding of their physical properties and molecular interactions (Tubergen, Lavrich, Plusquellic, & Suenram, 2006).
Synthesis and Derivative Formation
Research into the synthesis and derivative formation of similar compounds, such as 4-Phenyl-2-Butanone, offers valuable insights into the development of new pharmaceuticals and chemicals. This includes understanding the processes involved in synthesizing these compounds and their potential applications in drug development and other chemical industries (Jiangli Zhang, 2005).
Propriétés
Numéro CAS |
35932-36-6 |
|---|---|
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
2-methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]propan-1-one |
InChI |
InChI=1S/C15H20O4/c1-8(2)5-6-10-11(16)7-12(17)13(15(10)19)14(18)9(3)4/h5,7,9,16-17,19H,6H2,1-4H3 |
Clé InChI |
IOBXAMCSYCVNET-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C1=C(C=C(C(=C1O)CC=C(C)C)O)O |
SMILES canonique |
CC(C)C(=O)C1=C(C=C(C(=C1O)CC=C(C)C)O)O |
melting_point |
166°C |
Description physique |
Solid |
Synonymes |
2-methyl-1-(2,4,6-trihydroxy-3-(3-methyl2-butenyl)phenyl)-1-propanone UTX-53 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


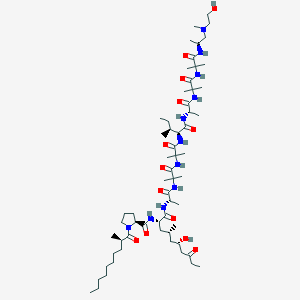
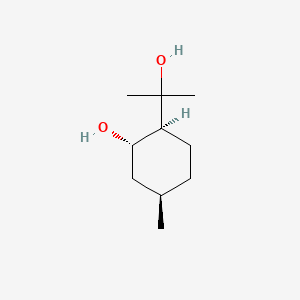
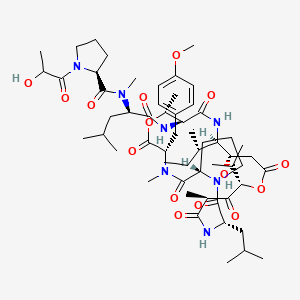
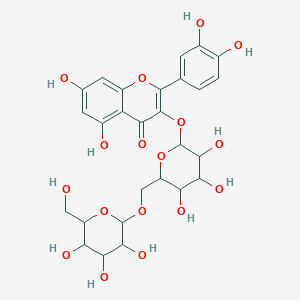

![(1R,4S,5R,9S,10R,13R)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1252696.png)
![1-[3-(2-Fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione](/img/structure/B1252697.png)
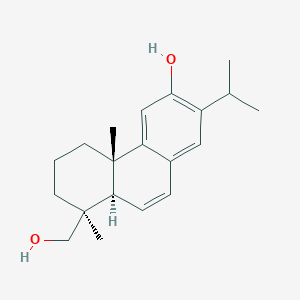
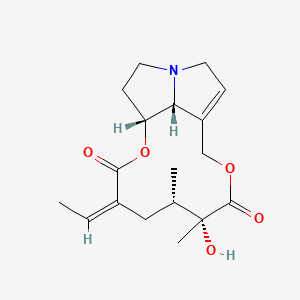
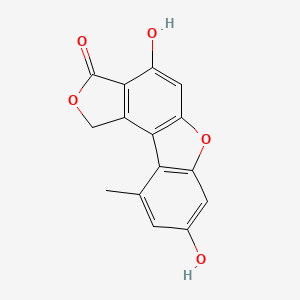
![4H-thieno[3,2-b]pyrrole](/img/structure/B1252704.png)
![2-(4-chlorophenyl)-1,4-dihydro[1]benzothiopyrano[4,3-c]pyrazol-3(2H)-one](/img/structure/B1252705.png)
